Meta-Bromo Substitution Increases Lipophilicity (LogP) by >0.5 Units Relative to the Unsubstituted Phenyl Analog
The target compound exhibits a calculated LogP of 2.11 (XLogP3-AA) . In contrast, the unsubstituted 5-phenyl-1H-1,2,4-triazole-3-carbonitrile has a predicted LogP of approximately 1.1, yielding a ΔLogP of ≈1.0 [1]. This substantial increase in lipophilicity directly impacts membrane permeability and bioavailability, making the meta‑bromo derivative a more suitable starting point for lead optimization programs that require balanced lipophilicity.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.11 (XLogP3-AA) |
| Comparator Or Baseline | 5-Phenyl-1H-1,2,4-triazole-3-carbonitrile, LogP ≈1.1 (estimated from SMILES: c1ccc(cc1)c2ncnn2C#N) |
| Quantified Difference | ΔLogP ≈ 1.0 (target more lipophilic) |
| Conditions | In silico prediction using XLogP3-AA algorithm |
Why This Matters
Higher LogP often correlates with improved passive membrane diffusion, a critical parameter for intracellular target engagement, guiding chemists to select the meta‑bromo analog over the less lipophilic unsubstituted phenyl version.
- [1] Estimation of LogP for 5-phenyl-1H-1,2,4-triazole-3-carbonitrile using Molinspiration Cheminformatics software. Molinspiration, 2025. URL: https://www.molinspiration.com/services/logp.html (accessed 2026-05-07). View Source
